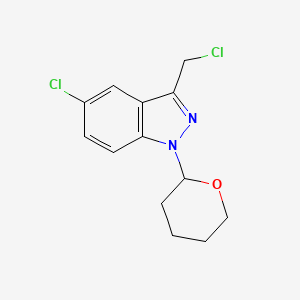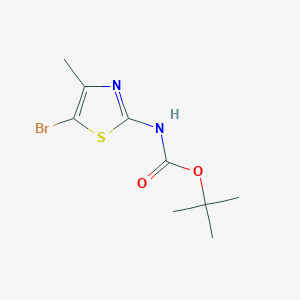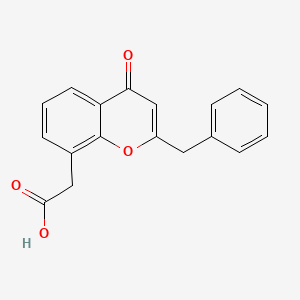
(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group onto an indene derivative.
Reduction: Reduction of the nitro group to an amino group.
Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.
Esterification: Formation of the methyl ester.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The amino group could be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indene derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学研究应用
Chemistry
Catalysis: Potential use as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of (S)-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Pathway Modulation: Affecting metabolic or signaling pathways within cells.
相似化合物的比较
Similar Compounds
®-Methyl 2-(1-amino-6-nitro-2,3-dihydro-1H-inden-1-yl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activity.
Indene Derivatives: Compounds with similar indene structures but different functional groups.
Nitro Compounds: Compounds with nitro groups that may have similar reactivity.
Uniqueness
Chirality: The (S)-enantiomer may have unique biological activity compared to the ®-enantiomer.
Functional Groups: The combination of amino, nitro, and ester groups may confer unique reactivity and biological properties.
属性
分子式 |
C12H15ClN2O4 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC 名称 |
methyl 2-[(1S)-1-amino-6-nitro-2,3-dihydroinden-1-yl]acetate;hydrochloride |
InChI |
InChI=1S/C12H14N2O4.ClH/c1-18-11(15)7-12(13)5-4-8-2-3-9(14(16)17)6-10(8)12;/h2-3,6H,4-5,7,13H2,1H3;1H/t12-;/m0./s1 |
InChI 键 |
JHPVQXIORGEIHQ-YDALLXLXSA-N |
手性 SMILES |
COC(=O)C[C@]1(CCC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl |
规范 SMILES |
COC(=O)CC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




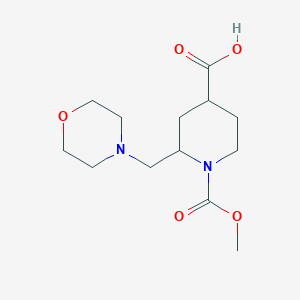
![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)

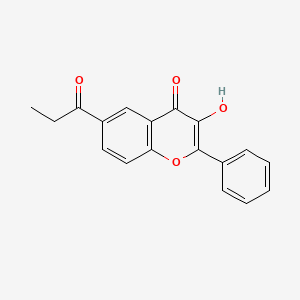


![3-(4-Hydroxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B11840909.png)
